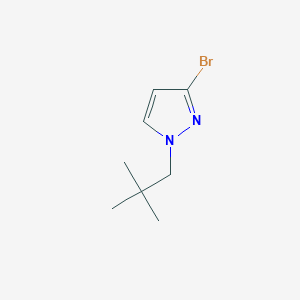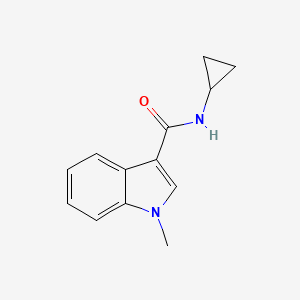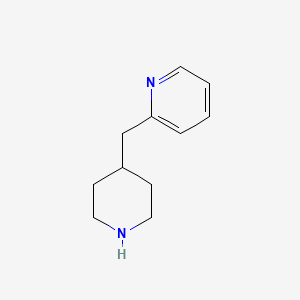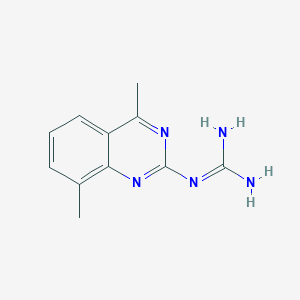
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a five-membered ring with nitrogen as one of its members . Pyrimidine is a six-membered ring with two nitrogen atoms . Xanthene is a tricyclic compound that forms the core of many fluorescent dyes . The compound you mentioned seems to be a complex molecule that incorporates these three components.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine and pyrimidine rings are commonly synthesized through reactions involving cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of pyrrolidine, pyrimidine, and xanthene components. Pyrrolidine contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrrolidine and pyrimidine rings can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and substitution of the pyrrolidine, pyrimidine, and xanthene components. Pyrimidine is a much weaker base than pyridine and soluble in water .科学的研究の応用
Anticancer Activity
The pyrimidine scaffold in the compound is known for its potential in anticancer therapy. Pyrimidine derivatives have been studied for their ability to interfere with the synthesis of nucleic acids, which is crucial for the proliferation of cancer cells. The presence of the xanthene ring could also contribute to the compound’s efficacy by enhancing its interaction with biological targets within cancer cells .
Antiviral Properties
Pyrimidine derivatives exhibit significant antiviral properties. They can act as inhibitors of viral enzymes or interfere with viral DNA/RNA synthesis. Given the ongoing need for new antiviral agents, especially in the wake of pandemics, this compound could be a valuable addition to the arsenal of antiviral drugs .
Antimicrobial Efficacy
The compound’s pyrimidine core has demonstrated effectiveness against a range of microbial pathogens. It could be used to develop new antimicrobial drugs that are more effective against drug-resistant strains, which is a growing concern in global health .
Anti-inflammatory and Analgesic Uses
Inflammation and pain are responses to various pathological conditions. Pyrimidine derivatives are known to possess anti-inflammatory and analgesic properties, making them useful in the treatment of chronic inflammatory diseases and pain management .
Antioxidant Potential
Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Compounds with antioxidant properties can neutralize free radicals and reduce oxidative damage. The pyrimidine moiety, in combination with the xanthene structure, could provide a potent antioxidant effect .
Antimalarial Activity
Malaria remains a major health challenge in many parts of the world. Pyrimidine derivatives have shown promise as antimalarial agents. This compound, with its unique structure, could lead to the development of new therapies for malaria, particularly for strains that are resistant to current treatments .
作用機序
Target of Action
The compound contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine derivatives have been found to have various biological activities, including acting as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . Pyrrolidine derivatives are often used in drug discovery due to their versatility and potential for biological activity .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Compounds containing pyrimidine and pyrrolidine rings have been found to influence a variety of pathways, including those involved in cell signaling and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The presence of the pyrrolidine ring might influence these properties .
特性
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(25-19-13-20(24-14-23-19)26-11-5-6-12-26)21-15-7-1-3-9-17(15)28-18-10-4-2-8-16(18)21/h1-4,7-10,13-14,21H,5-6,11-12H2,(H,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMILVSBYXDDBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2937467.png)
![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)



![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)
![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)